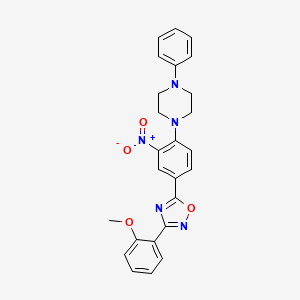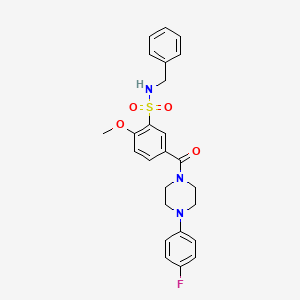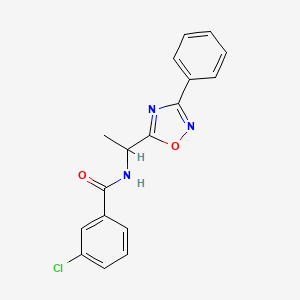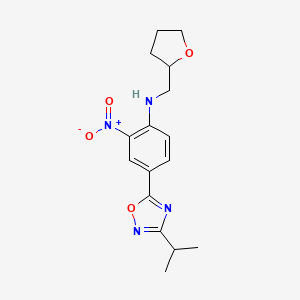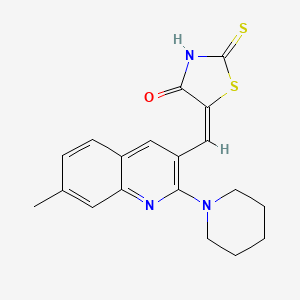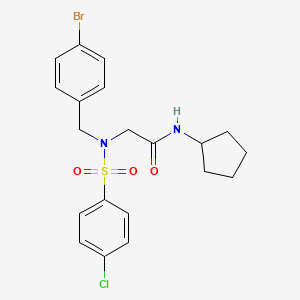
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential in treating various diseases.
Mechanism of Action
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which produces cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to the relaxation of smooth muscle cells and increased blood flow. 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has also been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), which breaks down cGMP, leading to increased levels of cGMP and enhanced vasodilation.
Biochemical and Physiological Effects
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of tumor growth. 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has also been shown to improve endothelial function and reduce inflammation.
Advantages and Limitations for Lab Experiments
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has several advantages for lab experiments, including its high potency and selectivity for sGC. However, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has limited solubility in water, which can make it difficult to use in some experiments. Additionally, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has a short half-life, which can make it difficult to maintain consistent levels in experiments.
Future Directions
There are several future directions for the study of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272, including its potential use in treating other diseases, such as heart failure and stroke. Additionally, further research is needed to fully understand the mechanisms of action of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 and to develop more effective delivery methods. Finally, the use of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 in combination with other drugs may have synergistic effects and should be explored further.
Synthesis Methods
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 is synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclopentylacetamide, followed by the reaction of the resulting intermediate with 4-bromobenzylamine. The final product is obtained through purification by column chromatography and recrystallization.
Scientific Research Applications
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been extensively studied for its potential in treating various diseases, including pulmonary hypertension, erectile dysfunction, and cancer. In pulmonary hypertension, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to improve pulmonary vascular resistance and reduce pulmonary arterial pressure. In erectile dysfunction, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to increase blood flow to the penis, resulting in improved erectile function. In cancer, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrClN2O3S/c21-16-7-5-15(6-8-16)13-24(14-20(25)23-18-3-1-2-4-18)28(26,27)19-11-9-17(22)10-12-19/h5-12,18H,1-4,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWHAWHTUADSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentylglycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

